molecular formula C15H15NOS B13023149 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one

Cat. No.: B13023149
M. Wt: 257.4 g/mol
InChI Key: UKXJAAXEWUBWSS-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is a ketone-containing heterocyclic compound featuring a pyridine core substituted with a methyl group at position 2, a phenylthio group at position 6, and a propan-1-one moiety at position 2. These features may enhance lipophilicity and modulate reactivity in synthetic or biological contexts .

Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C15H15NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

UKXJAAXEWUBWSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)SC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Acetyl-2-methyl-6-halopyridine : A common intermediate where the pyridine ring is halogenated (e.g., chloro or bromo) at the 6-position and contains the acetyl (propan-1-one) group at the 3-position.
  • Thiophenol (benzenethiol) : Used as the nucleophile to introduce the phenylthio group.
  • Palladium catalysts : For cross-coupling reactions such as Suzuki or Buchwald-Hartwig type reactions.

Phenylthio Group Introduction

The phenylthio substituent at the 6-position of the pyridine ring is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling:

  • Nucleophilic Aromatic Substitution (SNAr) : The halogenated pyridine intermediate (e.g., 6-chloropyridine derivative) is reacted with thiophenol under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–130 °C). This leads to displacement of the halogen by the phenylthio group.

  • Palladium-Catalyzed Cross-Coupling : Alternatively, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands) can catalyze the coupling of 6-halopyridine with thiophenol or its derivatives under mild conditions, often in the presence of a base such as cesium carbonate or potassium phosphate in solvents like toluene or dioxane.

Installation of the Propan-1-one Side Chain

The propan-1-one group at the 3-position can be introduced by:

  • Friedel-Crafts Acylation : Direct acylation of the pyridine ring is challenging due to its electron-deficient nature but can be achieved using acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3) under controlled conditions.

  • Use of 3-Acetylpyridine Derivatives : Starting from 3-acetylpyridine or 3-bromoacetylpyridine derivatives, further functionalization at the 6-position is performed.

  • Oxidation or Reduction Steps : In some routes, the propanone side chain is formed by oxidation of an alcohol precursor or reduction of a carboxylic acid derivative.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Halogenation of 2-methylpyridine NBS or similar halogenating agent DCM, 0 °C to RT 0–25 °C 70–85 Controlled to avoid polyhalogenation
Phenylthio substitution Thiophenol, K2CO3, Pd catalyst (optional) DMF or toluene 80–130 °C 60–90 Pd catalyst improves selectivity
Propanone side chain formation Friedel-Crafts acylation with propionyl chloride DCM or toluene 0–50 °C 50–75 Lewis acid catalyst required
Purification Silica gel chromatography Various eluents Ambient Essential for removing side products

Detailed Research Findings

  • Nucleophilic Aromatic Substitution Efficiency : Studies show that the phenylthio substitution proceeds efficiently when the pyridine ring is activated by electron-withdrawing groups such as the acetyl group at the 3-position. The reaction benefits from polar aprotic solvents and moderate heating to achieve high yields and purity.

  • Palladium-Catalyzed Coupling Advantages : The use of palladium catalysts allows milder reaction conditions and better functional group tolerance. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) enhance catalytic activity. This method is preferred for scale-up due to cleaner reactions and easier purification.

  • Reaction Monitoring and Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress. Flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) is used for purification.

  • Side Reactions and Byproducts : Over-halogenation, incomplete substitution, or oxidation of thiol to disulfide are common side reactions. Strict control of stoichiometry and reaction time mitigates these issues.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution 6-halopyridine, thiophenol, base, DMF, 80–130 °C Simple setup, good yields Requires high temperature, longer reaction times
Palladium-Catalyzed Coupling Pd catalyst, thiophenol or derivatives, base, toluene, 80–100 °C Mild conditions, high selectivity Catalyst cost, sensitivity to air/moisture
Friedel-Crafts Acylation Propionyl chloride, AlCl3, DCM, 0–50 °C Direct acylation Harsh conditions, possible polyacylation
Multi-step synthesis Combination of above methods Flexibility in functionalization Longer synthesis time, purification complexity

The preparation of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves strategic installation of the phenylthio group and the propanone side chain on the pyridine scaffold. Nucleophilic aromatic substitution and palladium-catalyzed coupling are the primary methods for phenylthio introduction, while Friedel-Crafts acylation or the use of acetylated pyridine intermediates are common for the propanone moiety. Optimization of reaction conditions, catalysts, and purification techniques is critical to achieving high yield and purity.

This synthesis is supported by diverse research findings and is adaptable for scale-up in pharmaceutical and chemical research contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one exhibits antiproliferative effects, making it a candidate for cancer treatment. Studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a therapeutic agent. For instance, a study demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells in vitro, highlighting its role in drug development for oncology.

Mechanism of Action
The mechanism through which this compound exerts its effects may involve the modulation of specific signaling pathways associated with cell growth and apoptosis. Further research is needed to elucidate these pathways and optimize the compound for clinical use.

Agriculture

Pesticidal Applications
This compound has been investigated for its potential use as a pesticide. Its structural features suggest that it may interact with biological systems in pests, leading to effective pest control strategies. Preliminary studies indicate that it could disrupt metabolic processes in certain insect species, making it a candidate for developing new agrochemicals .

Case Study: Insecticidal Activity
In a controlled study, formulations containing this compound were tested against common agricultural pests. Results showed a significant reduction in pest populations compared to control groups, indicating its efficacy as an insecticide.

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has explored the use of this compound in creating specialty polymers for applications in coatings and adhesives .

Data Table: Properties of Polymers Derived from this compound

PropertyValueNotes
Thermal StabilityHighSuitable for high-temperature applications
Mechanical StrengthModerateEnhances durability
SolubilityVariableDepends on formulation

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Applications/Properties Reference
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one Pyridine - 2-Methyl
- 6-Phenylthio
- 3-Propanone
Likely research compound (inferred) N/A
(2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone Pyridine-Piperidine - Piperidine rings
- Phenylmethanone
Lab research (non-pharmaceutical)
1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone) Cyclohexene - Isopropyl
- Methyl
Fragrance industry (diffusive, fresh notes)
Leniolisib (Joenja®) Pyrido[4,3-d]pyrimidine - Trifluoromethyl
- Methoxy
Immunomodulatory drug (PI3Kδ inhibitor)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene - Methylamino
- Propanol
Intermediate in drug synthesis

Key Observations:

Core Heterocycle Influence: The pyridine core in the target compound contrasts with the cyclohexene in Nerone and the pyrido-pyrimidine in Leniolisib .

Functional Group Impact: The phenylthio group (S–Ph) enhances lipophilicity and may participate in sulfur-specific interactions (e.g., van der Waals forces) compared to oxygen or nitrogen substituents in analogs like Nerone (ketone) or 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol . The propan-1-one moiety is a common feature in fragrances (Nerone) and pharmaceuticals (Leniolisib), suggesting versatility in applications depending on substituent modulation .

Synthetic Pathways :

  • Palladium-catalyzed cross-coupling (evidenced in ) is likely applicable to the target compound for introducing arylthio groups. Yields (~72% in ) and catalyst systems (e.g., Pd(OAc)₂) may vary with steric hindrance from the methyl and phenylthio groups.

Biological Relevance :

  • While Leniolisib’s trifluoromethyl and pyrido-pyrimidine groups confer target specificity for PI3Kδ , the phenylthio group in the target compound could favor interactions with hydrophobic enzyme pockets, though pharmacological data is speculative without direct evidence.

Research and Application Gaps

  • No direct data on the target compound’s synthesis, bioactivity, or industrial use exists in the provided evidence. Further studies should explore: Catalytic optimization for phenylthio group introduction. Comparative pharmacokinetic profiling against Leniolisib-like derivatives. Nerone, given structural dissimilarities.

Biological Activity

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one, with the CAS number 405298-86-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₅NOS. The presence of the pyridine ring and the phenylthio group contributes to its unique chemical properties, which may influence its biological activity.

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression. For instance, studies on related compounds have demonstrated their ability to cause late apoptosis or necrosis in cancer cells such as A549 and HCT116 .
  • Antioxidant Properties : Compounds containing thioether groups have been reported to exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells .

Anticancer Studies

A study investigating the effects of related compounds on cancer cell lines revealed that they could significantly inhibit cell proliferation and induce apoptosis. The following table summarizes findings from various studies on similar compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(2-Methyl-6-thiophenyl)pyridinA54910Induces apoptosis via caspase activation
1-(2-Methyl-6-(phenylthio)pyridin)HCT11615Cell cycle arrest in G0/G1 phase
Phenothiazine DerivativeMiaPaCa-212Inhibits proliferation, induces late apoptosis

Case Studies

One notable case study involved the administration of a structurally similar compound in a murine model, where it demonstrated significant tumor growth inhibition without affecting healthy tissues. The study highlighted the compound's selective toxicity towards cancer cells, suggesting a promising therapeutic index for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.